molecular formula C16H21ClN4O2 B2556617 1-[1-(2-Chloro-5-methylpyridine-3-carbonyl)piperidin-3-yl]piperazin-2-one CAS No. 2361730-97-2

1-[1-(2-Chloro-5-methylpyridine-3-carbonyl)piperidin-3-yl]piperazin-2-one

Cat. No.: B2556617
CAS No.: 2361730-97-2
M. Wt: 336.82
InChI Key: MXENTAMDZLXXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-Chloro-5-methylpyridine-3-carbonyl)piperidin-3-yl]piperazin-2-one is a complex organic compound that features a piperidine and piperazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Chloro-5-methylpyridine-3-carbonyl)piperidin-3-yl]piperazin-2-one typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Chloro-5-methylpyridine-3-carbonyl)piperidin-3-yl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-[1-(2-Chloro-5-methylpyridine-3-carbonyl)piperidin-3-yl]piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(2-Chloro-5-methylpyridine-3-carbonyl)piperidin-3-yl]piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(2-Chloro-5-methylpyridine-3-carbonyl)piperidin-3-yl]piperazine
  • 1-[1-(2-Chloro-5-methylpyridine-3-carbonyl)piperidin-3-yl]piperidin-2-one

Uniqueness

1-[1-(2-Chloro-5-methylpyridine-3-carbonyl)piperidin-3-yl]piperazin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual ring system and functional groups make it versatile for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[1-(2-chloro-5-methylpyridine-3-carbonyl)piperidin-3-yl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O2/c1-11-7-13(15(17)19-8-11)16(23)20-5-2-3-12(10-20)21-6-4-18-9-14(21)22/h7-8,12,18H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXENTAMDZLXXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)C(=O)N2CCCC(C2)N3CCNCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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